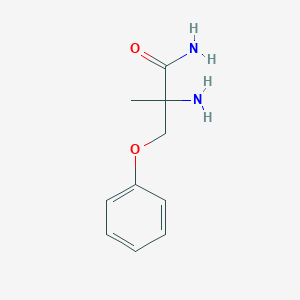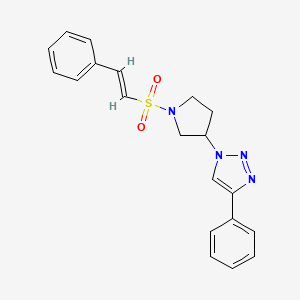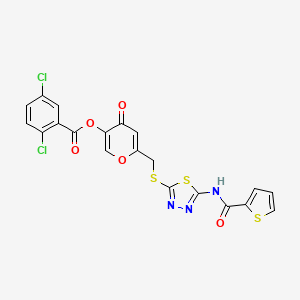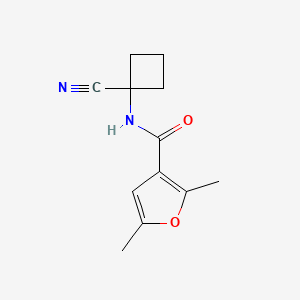
3-Ethynyl-1-(4-methylbenzyl)oxy-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethynyl-1-(4-methylbenzyl)oxy-benzene is a useful research compound. Its molecular formula is C16H14O and its molecular weight is 222.287. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Host–Guest Interactions
3-Ethynyl-1-(4-methylbenzyl)oxy-benzene's related compound, 1-ethynyl-3-hydroxybenzene, shows interesting host–guest interactions. It forms a complex with water molecules in a crystalline state due to hydrogen bonds of phenolic hydroxyl groups of enediynes, leading to unexpected host–guest complexes (Schmittel et al., 2001).
Chemical Transformations
Compounds related to this compound are used in various chemical transformations. For instance, the reaction of 1,2-bis(4-methylbenzylthio)benzene with specific reagents leads to the formation of benzodithiete or its equivalent, demonstrating its reactivity and potential for generating new compounds (Kobayashi et al., 2000).
Antimicrobial Activity
Compounds like Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, synthesized from materials related to this compound, exhibit antimicrobial activity. They are synthesized through specific reactions and characterized by NMR, Mass spectra, and X-ray diffraction studies (Kariyappa et al., 2016).
Catalytic Applications
Studies have shown the use of related compounds for catalytic applications, such as the gold-catalyzed direct alkynylation of various compounds. This demonstrates the potential utility of this compound in catalysis (Brand & Waser, 2012).
Corrosion Inhibition
Related compounds, like 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, have been used in the study of corrosion inhibition. These compounds demonstrate good inhibitory properties for mild steel corrosion in hydrochloric acid solutions (Saady et al., 2018).
Sensory Applications
In one study, a compound with Pt-ethynyl functionality, similar to this compound, was used to create nanoscopic cages that act as sensors for picric acid, a common constituent of explosives. This suggests potential sensory applications (Samanta & Mukherjee, 2013).
Structural Studies
Compounds like 3-Ethynylquinoline, related to this compound, have been studied for their structural properties. These studies provide insights into the molecular structures and interactions of such compounds, which can be valuable for developing new materials and drugs (Schmidt et al., 2016).
Propiedades
IUPAC Name |
1-ethynyl-3-[(4-methylphenyl)methoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-3-14-5-4-6-16(11-14)17-12-15-9-7-13(2)8-10-15/h1,4-11H,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHBYMDDIKLGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2437677.png)

![2-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2437679.png)


![N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2437682.png)

![4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2437684.png)
![2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2437685.png)
![3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride](/img/structure/B2437689.png)

